![molecular formula C15H19N3O5S B6523753 N-cyclopropyl-N'-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]ethanediamide CAS No. 1105229-57-9](/img/structure/B6523753.png)
N-cyclopropyl-N'-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]ethanediamide
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Overview
Description
“N-cyclopropyl-N’-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]ethanediamide” is a small molecule . It has a chemical formula of C23H27N5O3S . The compound belongs to the class of organic compounds known as phenylpiperidines . These are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group .
Molecular Structure Analysis
The molecular structure of this compound includes several functional groups. It has a thiazolidine ring, which is a heterocyclic compound that contains both sulfur and nitrogen in the ring . It also contains a methoxyphenyl group and a cyclopropyl group . The exact 3D structure would require more specific data or computational chemistry analysis.Physical And Chemical Properties Analysis
The compound is a small molecule with a molecular weight of 453.557 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability would require experimental determination.Scientific Research Applications
- Cyromazine , the common name for this compound, serves as an insect growth regulator (IGR) . It disrupts the development of insect larvae by inhibiting chitin synthesis, leading to impaired molting and ultimately preventing the emergence of mature insects. Cyromazine finds use in agriculture and veterinary medicine for controlling pests like flies, beetles, and other insects that impact crops and livestock .
- F2761-0337’s cyclopropyl group provides a valuable building block for creating diverse molecular architectures. Novel synthetic methodologies inspired by this compound contribute to the field of organic synthesis .
Insect Growth Regulation and Pest Control
Synthetic Methodology and Organic Chemistry
Chiral Chemistry and Analytical Applications
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-cyclopropyl-N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O5S/c1-23-13-6-5-11(18-7-2-8-24(18,21)22)9-12(13)17-15(20)14(19)16-10-3-4-10/h5-6,9-10H,2-4,7-8H2,1H3,(H,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCGHSRMSSJHNJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C(=O)NC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-cyclopropyl-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)oxalamide |
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